4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine
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Overview
Description
4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amine group attached to a biphenyl structure, which is further substituted with a propan-2-yl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where the biphenyl compound reacts with isopropyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: A phenolic compound with antiseptic properties.
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one: A biphenyl derivative with different substituents.
Uniqueness
4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
5730-84-7 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C15H19N/c1-12(2)15(16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10,12H,11,16H2,1-2H3 |
InChI Key |
FXSFUWBZFWWCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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